molecular formula C8H11ClN2O B13506606 1-(Pyridin-2-yl)azetidin-3-olhydrochloride

1-(Pyridin-2-yl)azetidin-3-olhydrochloride

Cat. No.: B13506606
M. Wt: 186.64 g/mol
InChI Key: ZYNLUJGUNRIWPI-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)azetidin-3-ol hydrochloride is a chemical compound with the molecular formula C8H11ClN2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-yl)azetidin-3-ol hydrochloride typically involves the reaction of pyridine derivatives with azetidin-3-ol under specific conditions. One common method involves the use of α-bromoketones and 2-aminopyridine under controlled reaction conditions . The reaction conditions often include the use of solvents like toluene and ethyl acetate, with reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .

Industrial Production Methods

Industrial production methods for 1-(Pyridin-2-yl)azetidin-3-ol hydrochloride may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-yl)azetidin-3-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOH in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced azetidin-3-ol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(Pyridin-2-yl)azetidin-3-ol hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)azetidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-4-yl)azetidin-3-ol hydrochloride: Similar structure but with the pyridine ring attached at the 4-position.

    1-(Pyridin-3-yl)azetidin-3-ol hydrochloride: Similar structure but with the pyridine ring attached at the 3-position.

Uniqueness

1-(Pyridin-2-yl)azetidin-3-ol hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring can affect the compound’s ability to interact with molecular targets, making it distinct from its isomers .

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

1-pyridin-2-ylazetidin-3-ol;hydrochloride

InChI

InChI=1S/C8H10N2O.ClH/c11-7-5-10(6-7)8-3-1-2-4-9-8;/h1-4,7,11H,5-6H2;1H

InChI Key

ZYNLUJGUNRIWPI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC=CC=N2)O.Cl

Origin of Product

United States

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